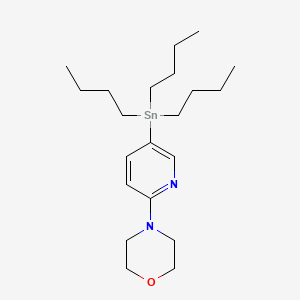

2-Morpholino-5-(tributylstannyl)pyridine

Description

BenchChem offers high-quality 2-Morpholino-5-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-5-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-morpholin-4-ylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1,3-4H,5-8H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRWOTZKCIKRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586028 | |

| Record name | 4-[5-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223556-07-8 | |

| Record name | 4-[5-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholino-5-(tributylstannyl)pyridine, a key building block in medicinal chemistry and organic synthesis. This document delves into the strategic considerations behind its multi-step synthesis, offering a detailed, field-proven experimental protocol. Furthermore, it outlines the analytical techniques and expected outcomes for the thorough characterization of the final compound, ensuring scientific integrity and reproducibility. The guide is intended to serve as a practical resource for researchers engaged in the development of novel therapeutics and complex molecular architectures.

Introduction: The Strategic Importance of 2-Morpholino-5-(tributylstannyl)pyridine

2-Morpholino-5-(tributylstannyl)pyridine has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility primarily stems from its role as a versatile precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] The morpholino moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability to drug candidates.[3] The tributylstannyl group, on the other hand, serves as a reactive handle for the introduction of a wide array of organic substituents through the formation of new carbon-carbon bonds.[4]

The strategic placement of the morpholino group at the 2-position and the tributylstannyl group at the 5-position of the pyridine ring allows for the regioselective elaboration of the pyridine core, enabling the construction of diverse molecular libraries for biological screening. This guide will provide a detailed roadmap for the efficient synthesis and rigorous characterization of this important synthetic intermediate.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-Morpholino-5-(tributylstannyl)pyridine is most logically approached through a two-step sequence. The retrosynthetic analysis reveals the key disconnection at the carbon-tin bond, identifying 5-bromo-2-morpholinopyridine as a crucial precursor. This precursor, in turn, can be synthesized from a commercially available starting material, 2,5-dibromopyridine.

This strategy is predicated on the following well-established chemical transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The initial step involves the selective displacement of the bromine atom at the 2-position of 2,5-dibromopyridine with morpholine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing nature of the ring nitrogen.

-

Lithium-Halogen Exchange and Stannylation: The subsequent step involves a lithium-halogen exchange at the 5-position of the pyridine ring, followed by quenching the resulting organolithium species with tributyltin chloride. This is a common and efficient method for the introduction of a stannyl group onto an aromatic ring.[5]

2,5-Dibromopyridine + Morpholine -> 5-Bromo-2-morpholinopyridine

5-Bromo-2-morpholinopyridine + n-BuLi -> [5-Lithio-2-morpholinopyridine] + Bu3SnCl -> 2-Morpholino-5-(tributylstannyl)pyridine

Sources

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Morpholino-5-(tributylstannyl)pyridine in Modern Drug Discovery

2-Morpholino-5-(tributylstannyl)pyridine is a key building block in contemporary medicinal chemistry, primarily utilized as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. Its strategic importance lies in the ability to introduce the 2-morpholinopyridine scaffold into complex molecular architectures. This moiety is prevalent in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The tributylstannyl group at the 5-position serves as a reactive handle, allowing for the precise and efficient formation of carbon-carbon bonds with a variety of organic electrophiles. This guide provides a comprehensive overview of the principal synthetic routes to this valuable compound, with a focus on the selection of starting materials and the critical experimental parameters that govern the success of the synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-Morpholino-5-(tributylstannyl)pyridine reveals two primary bond disconnections: the C-Sn bond and the C-N bond of the morpholine ring. This leads to two main synthetic strategies, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of 2-Morpholino-5-(tributylstannyl)pyridine.

This analysis highlights two key intermediates: a 2-morpholino-5-halopyridine and a 5-(tributylstannyl)-2-halopyridine. The choice of starting materials will be dictated by the chosen synthetic direction.

Synthetic Route 1: Halogenated Pyridine Precursors

This is the most common and arguably more convergent approach. It involves the initial synthesis of a dihalogenated pyridine, followed by the sequential introduction of the morpholino and tributylstannyl groups.

Starting Material 1: 2,5-Dibromopyridine

2,5-Dibromopyridine is a commercially available and versatile starting material. The differential reactivity of the two bromine atoms—the one at the 2-position being more susceptible to nucleophilic attack—allows for a regioselective synthesis.

Workflow for Route 1

Caption: Synthetic workflow starting from 2,5-dibromopyridine.

Step 1: Synthesis of 2-Morpholino-5-bromopyridine

The selective substitution of the bromine atom at the 2-position of 2,5-dibromopyridine with morpholine is a critical step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. While direct heating of the reactants can be effective, palladium-catalyzed methods like the Buchwald-Hartwig amination offer milder conditions and often higher yields.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromopyridine

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.), morpholine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-bromopyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the phosphine ligand.

-

Palladium Catalyst and Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the reductive elimination step.[2]

-

Base: The base is required to deprotonate the morpholine, making it a more potent nucleophile, and to neutralize the HBr formed during the reaction. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions.

Step 2: Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

The introduction of the tributylstannyl group is most efficiently achieved via a lithium-halogen exchange reaction followed by quenching with tributyltin chloride.

Experimental Protocol: Lithium-Halogen Exchange and Stannylation

-

Dissolve 2-morpholino-5-bromopyridine (1.0 eq.) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C. The reaction is typically very fast.

-

Stir the resulting solution of the lithiated intermediate at -78 °C for 30-60 minutes.

-

Add tributyltin chloride (Bu₃SnCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, often an oil, may require purification by column chromatography on silica gel to yield pure 2-morpholino-5-(tributylstannyl)pyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Low Temperature: Organolithium reagents are extremely reactive towards protic sources and are thermally unstable. The reaction must be carried out under strictly anhydrous conditions and at low temperatures to prevent side reactions and decomposition.[3]

-

Aprotic Solvent: THF and diethyl ether are excellent solvents for organolithium reactions as they are aprotic and can solvate the lithium cation.

-

n-Butyllithium: This is a strong base and a good nucleophile, making it effective for lithium-halogen exchange reactions.

-

Tributyltin Chloride: This is the electrophile that traps the organolithium intermediate to form the desired organostannane.

| Starting Material | Intermediate | Final Product | Key Reactions | Typical Yields |

| 2,5-Dibromopyridine | 2-Morpholino-5-bromopyridine | 2-Morpholino-5-(tributylstannyl)pyridine | Buchwald-Hartwig Amination, Lithium-Halogen Exchange | 60-80% (amination), 70-90% (stannylation) |

Synthetic Route 2: Building from a Pre-functionalized Pyridine

An alternative strategy involves starting with a pyridine ring that is already substituted at the 2-position and then introducing the bromine and subsequently the tributylstannyl group at the 5-position.

Starting Material 2: 2-Aminopyridine

2-Aminopyridine is an inexpensive and readily available starting material. The amino group can be used to direct the regioselective bromination at the 5-position.

Workflow for Route 2

Caption: Synthetic workflow starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The bromination of 2-aminopyridine can be achieved using various brominating agents. A common and effective method involves the use of N-bromosuccinimide (NBS) or bromine in a suitable solvent.[4][5]

Experimental Protocol: Bromination of 2-Aminopyridine

-

Dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, until the pH is basic.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to give 2-amino-5-bromopyridine.[6]

Step 2: Conversion of 2-Amino-5-bromopyridine to 2-Morpholino-5-bromopyridine

This transformation is more complex than a direct amination. One approach is to first convert the amino group into a better leaving group. A common method is the Sandmeyer reaction, where the amino group is diazotized and then displaced by a bromide to give 2,5-dibromopyridine, which can then be reacted with morpholine as described in Route 1.[7] A direct displacement of the diazonium group with morpholine is generally not a high-yielding reaction.

Step 3: Stannylation

This step is identical to Step 2 in Route 1, starting from 2-morpholino-5-bromopyridine.

| Starting Material | Key Intermediates | Final Product | Key Reactions | Considerations |

| 2-Aminopyridine | 2-Amino-5-bromopyridine, 2,5-Dibromopyridine, 2-Morpholino-5-bromopyridine | 2-Morpholino-5-(tributylstannyl)pyridine | Bromination, Sandmeyer Reaction, Buchwald-Hartwig Amination, Lithium-Halogen Exchange | More steps compared to Route 1, but starts from a very inexpensive material. |

Alternative Stannylation Method: Stille Coupling

While the lithium-halogen exchange is a very effective method, an alternative for the stannylation step is a palladium-catalyzed Stille coupling of 2-morpholino-5-halopyridine (preferably the iodo derivative for higher reactivity) with hexabutylditin ((Bu₃Sn)₂).[8]

Workflow for Stille Coupling

Caption: Stille coupling approach for stannylation.

This method avoids the use of highly pyrophoric organolithium reagents, which can be an advantage in terms of safety, especially on a larger scale. However, it requires a palladium catalyst and the removal of tin byproducts can be challenging.

Conclusion: A Versatile Synthesis with Multiple Entry Points

The synthesis of 2-Morpholino-5-(tributylstannyl)pyridine is a well-established process with several viable routes, allowing for flexibility based on the availability and cost of starting materials, as well as the scale of the synthesis. The most direct and convergent route typically starts from 2,5-dibromopyridine, involving a regioselective amination followed by a lithium-halogen exchange and stannylation. The alternative route starting from 2-aminopyridine is longer but utilizes a more economical starting material. The choice between lithium-halogen exchange and Stille coupling for the final stannylation step will depend on the specific laboratory capabilities and safety considerations. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental conditions are paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. [Link]

- A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (2021). Heterocyclic Letters, 11(3), 447-452.

-

Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed. [Link]

-

The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). ResearchGate. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). PubMed Central. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. (2019).

-

The Buchwald–Hartwig Amination After 25 Years. (2019). The University of Groningen research portal. [Link]

-

Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. (2023). PubMed. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

- Synthesis method of 2,5-dibromopyridine. (2015).

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2016). PubMed Central. [Link]

-

Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]

- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. heteroletters.org [heteroletters.org]

- 8. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 2-Morpholino-5-(tributylstannyl)pyridine: A Cornerstone Building Block for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available, 2-Morpholino-5-(tributylstannyl)pyridine has emerged as a particularly valuable tool. This guide provides an in-depth technical overview of this reagent, grounded in field-proven insights, to illuminate its synthesis, application, and the critical nuances of its use.

The power of this molecule lies in the synergistic combination of its two key components. The tributylstannyl group designates it as a potent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] This organotin moiety allows for the formation of carbon-carbon bonds under mild conditions that tolerate a wide array of sensitive functional groups, a feature highly prized in multi-step synthesis.[2] Concurrently, the 2-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry.[3][4] The morpholine ring is frequently incorporated into drug candidates to enhance critical physicochemical properties such as aqueous solubility, metabolic stability, and target affinity, ultimately improving pharmacokinetic profiles.[5] This guide will dissect the utility of this reagent, from bench-top protocols to the underlying mechanistic principles that govern its reactivity.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization.

Key Identifiers:

-

Chemical Name: 2-Morpholino-5-(tributylstannyl)pyridine; 4-(5-(tributylstannyl)pyridin-2-yl)morpholine

-

Common Synonyms: (6-Morpholinopyridin-3-yl)tributylstannane

-

Molecular Formula: C₁₇H₃₀N₂OSn

-

Molecular Weight: 412.14 g/mol (calculated)

The following table summarizes essential physical and safety data, primarily extrapolated from data for the closely related 2-(tributylstannyl)pyridine.

| Property | Value | Source |

| Appearance | Liquid | [9] |

| Density | ~1.150 g/mL at 25 °C | [9] |

| Boiling Point | 130 - 132 °C | [9] |

| Flash Point | 23 °C / 73.4 °F | [9] |

| Storage Temperature | -20°C, under inert atmosphere | [7] |

| Solubility | Insoluble in water, soluble in common organic solvents. | [10] |

| Toxicity | Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, suspected reproductive hazard, causes organ damage through prolonged exposure.[11] |

Synthesis and Characterization

The preparation of 2-Morpholino-5-(tributylstannyl)pyridine is a multi-step process that requires careful control of reaction conditions, particularly the exclusion of air and moisture for the organometallic steps. A common and logical pathway begins with a differentially halogenated pyridine.

Plausible Synthetic Pathway:

A robust synthesis could start from 2-chloro-5-bromopyridine. The greater lability of the chloro-substituent at the 2-position allows for selective nucleophilic aromatic substitution with morpholine. The subsequent, more stable bromo-substituent at the 5-position then serves as the handle for introducing the tributylstannyl group via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for similar transformations and should be adapted and optimized as necessary.[12]

Step 1: Synthesis of 2-Morpholino-5-bromopyridine

-

To a round-bottom flask charged with 2-chloro-5-bromopyridine (1.0 equiv), add potassium carbonate (2.0 equiv) and dimethyl sulfoxide (DMSO) to form a slurry.

-

Add morpholine (1.2 equiv) to the mixture.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-morpholino-5-bromopyridine.

Step 2: Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.[12]

-

Lithiation: Dissolve 2-morpholino-5-bromopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.[12]

-

Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[12]

-

Stir the resulting mixture at -78 °C for 1 hour.[12]

-

Stannylation: Slowly add tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a colorless to pale yellow oil. Purification via vacuum distillation or careful column chromatography on silica gel (often deactivated with triethylamine to prevent degradation) affords the final product.

The Stille Cross-Coupling Reaction: A Mechanistic Deep-Dive

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile (typically a halide or triflate), catalyzed by a palladium(0) complex.[13] 2-Morpholino-5-(tributylstannyl)pyridine serves as the organostannane partner, transferring the morpholinopyridyl group.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X). This oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex. This step is often the rate-determining step of the cycle.

-

Transmetalation: The organostannane (R²-SnBu₃, our title compound) then reacts with the Pd(II) complex. The organic group from the tin (the morpholinopyridyl moiety, R²) is transferred to the palladium center, displacing the halide or triflate (X), which subsequently binds to the tin to form a tributyltin halide byproduct (X-SnBu₃). The exact mechanism of this step can be complex and may involve associative or dissociative pathways, often influenced by the ligands on the palladium.

-

Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and leaving the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

General Experimental Protocol: Stille Coupling

This protocol provides a general framework for coupling 2-Morpholino-5-(tributylstannyl)pyridine with an aryl halide.[14] Optimization of catalyst, solvent, and temperature is often necessary for specific substrates.

Materials:

-

2-Morpholino-5-(tributylstannyl)pyridine (1.1 - 1.2 equiv)

-

Aryl or heteroaryl halide/triflate (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a magnetic stir bar.[14]

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times.[14] Add the anhydrous, degassed solvent via syringe, followed by the 2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

-

Tin Removal: Crucially, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This precipitates the tin byproduct as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®.[15] Repeat the KF wash if necessary.

-

Final Purification: Wash the filtered organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Reaction Scope and Optimization

The Stille coupling is highly versatile. A variety of factors can be tuned to optimize the reaction for a given set of coupling partners.

| Coupling Partner (R-X) | Catalyst | Solvent | Additive | Temp (°C) | Yield (%) |

| Aryl Iodide | Pd(PPh₃)₄ | Toluene | None | 110 | High |

| Aryl Bromide | Pd(PPh₃)₄ / Pd₂(dba)₃ + Ligand | Dioxane | None | 100 | Moderate-High |

| Aryl Triflate | Pd(PPh₃)₄ | DMF | CuI, CsF | 80-90 | Moderate-High |

| Acyl Chloride | Pd(PPh₃)₂Cl₂ | THF | None | 60 | High |

| Heteroaryl Bromide | Pd(PPh₃)₄ | DMF | CuI | 90 | Variable |

Note: This table represents typical conditions. Yields are highly substrate-dependent.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is an air-stable precursor to the active 14-electron Pd(0) species. For less reactive aryl bromides or chlorides, stronger electron-donating ligands (e.g., tri(o-tolyl)phosphine) or specialized Buchwald-Hartwig-type ligands may be required to facilitate the oxidative addition step.

-

Solvent: Non-polar aprotic solvents like toluene and dioxane are standard. Polar aprotic solvents like DMF can sometimes accelerate the reaction, particularly the transmetalation step. All solvents must be rigorously dried and degassed to prevent catalyst deactivation.

-

Additives: Copper(I) iodide (CuI) is often used as a co-catalyst. It is believed to facilitate the transmetalation step by acting as a scavenger for free ligands or by undergoing a separate transmetalation with the organostannane, forming a more reactive organocuprate species.[16] Fluoride sources like cesium fluoride (CsF) can also accelerate the reaction by activating the organostannane, forming a hypervalent tin species that is more labile for transmetalation.[16]

Practical Considerations: The Challenge of Organotins

While powerful, the primary drawback of Stille chemistry is the toxicity and difficulty in removing organotin byproducts.[1]

Safety and Handling

Organotin compounds are toxic and should be handled with extreme care.[11]

-

Toxicity: Tributyltin compounds are immunotoxic, neurotoxic, and can act as endocrine disruptors.[9] They are readily absorbed through the skin.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

-

Waste Disposal: All organotin waste, including contaminated glassware and Celite, must be disposed of as hazardous chemical waste according to institutional guidelines.

Protocols for Removing Tin Byproducts

Complete removal of tin residues is critical, especially for compounds intended for biological screening.[17]

Method 1: Potassium Fluoride (KF) Wash This is the most common and generally effective method.[15]

-

After the reaction work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the organic solution 2-3 times with a 1M aqueous solution of KF in a separatory funnel, shaking for 1-2 minutes for each wash.[15]

-

A white precipitate of tributyltin fluoride (Bu₃SnF) will often form at the interface.

-

Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.

-

Separate the organic layer, dry, and concentrate.

Method 2: KF/Silica Gel Chromatography For stubborn cases, tin impurities can be removed during chromatography.[17]

-

Prepare a silica gel slurry using the desired eluent system.

-

In a separate container, finely grind potassium fluoride (10% by weight of the silica gel) and mix it thoroughly with the silica gel slurry.

-

Pack the column with this KF/silica mixture.

-

Load the crude product and elute as normal. The organotin byproducts will react with the KF and remain irreversibly bound to the stationary phase.

Conclusion

2-Morpholino-5-(tributylstannyl)pyridine is a highly effective and strategic building block for the synthesis of complex molecules. Its utility in Stille cross-coupling reactions provides a reliable method for introducing the medicinally relevant morpholinopyridine scaffold. While the inherent toxicity and purification challenges of organotin compounds require meticulous handling and purification protocols, the synthetic advantages often outweigh these concerns. By understanding the mechanistic principles and adhering to the practical, self-validating protocols described herein, researchers can confidently leverage this powerful reagent to advance their synthetic campaigns in drug discovery and materials science.

References

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

ACS Publications. Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

-

ResearchGate. Review of organotin compounds: chemistry and applications. [Link]

-

Shandong Look Chemical. An efficient method for removing organotin impurities. [Link]

-

Journal of Sustainable Materials Processing and Management. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. [Link]

- Google Patents. Method for removing organotin compound.

-

Carl Roth. Safety Data Sheet: Pyridine. [Link]

-

ACS Publications. Organotin Compounds. [Link]

-

ResearchGate. How do you get rid of organotin waste?[Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

PubMed. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A. [Link]

-

Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

-

PENTA. SAFETY DATA SHEET - Pyridine. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Dalton Transactions (RSC Publishing). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br. [Link]

-

NIH. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field. [Link]

-

University of Babylon. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]

-

ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 17997-47-6 Cas No. | 2-(Tributylstannyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 7. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Workup [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. sdlookchem.com [sdlookchem.com]

Methodological & Application

Application Note: A Strategic Guide to Stille Coupling with Electron-Rich Pyridines

Introduction: Overcoming the Pyridine Paradox in Cross-Coupling

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organostannane reagents.[1][2] This palladium-catalyzed reaction forges critical sp²-sp² carbon-carbon bonds, finding extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] While versatile, the Stille reaction encounters significant hurdles when applied to heterocyclic substrates, particularly electron-rich pyridines.[5]

The inherent Lewis basicity of the pyridine nitrogen atom presents a fundamental challenge. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately sluggish or failed reactions. This issue is magnified in pyridines bearing electron-donating groups (EDGs) such as amino or alkoxy moieties, which increase the nucleophilicity of the ring nitrogen.[6][7] Furthermore, these EDGs render the C-X bond (where X is a halide or pseudohalide) less susceptible to oxidative addition, a critical step in the catalytic cycle.[8]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions necessary to achieve successful Stille couplings with these challenging electron-rich pyridine substrates. We will dissect the causality behind experimental choices, from catalyst and ligand selection to the strategic use of additives, and provide robust, field-tested protocols.

The Core Challenge: Catalyst Inhibition and Substrate Deactivation

The primary obstacle in the Stille coupling of electron-rich pyridines is the parasitic interaction between the pyridine's nitrogen lone pair and the palladium catalyst. This interaction can sequester the active catalytic species, effectively removing it from the productive catalytic cycle.

Caption: Catalyst Inhibition by Electron-Rich Pyridine.

This deactivation necessitates a carefully designed catalytic system. The goal is to employ components that favor the desired catalytic turnover by sterically or electronically discouraging the formation of stable, off-cycle palladium-pyridine complexes.

Optimizing Reaction Parameters: A Multi-faceted Approach

Success with these challenging substrates hinges on the strategic optimization of several key parameters. Each choice is designed to either accelerate a rate-limiting step in the catalytic cycle or mitigate catalyst inhibition.

Palladium Precatalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is paramount.

-

Palladium Source : While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts often provide superior results due to their stability and high activity.[9] Palladium(II) sources like Pd(OAc)₂ are also common, forming the active Pd(0) species in situ.[3]

-

Ligands : The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting transmetalation and reductive elimination steps.[8]

-

Bulky, Electron-Rich Phosphines : Ligands such as the biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their steric bulk promotes reductive elimination and can disfavor the binding of the pyridine substrate to the metal center.[3]

-

N-Heterocyclic Carbenes (NHCs) : NHC ligands form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization Initiation) type precatalysts, which feature an NHC ligand, are particularly well-suited for coupling challenging heterocyclic substrates.[10][11]

-

The Crucial Role of Additives

Additives are not mere accessories; they are often essential for driving the reaction to completion.

-

Copper(I) Iodide (CuI) : CuI is the most common and impactful additive in Stille couplings, often accelerating reaction rates by several orders of magnitude.[8] Its precise role is debated but is theorized to involve a separate transmetalation pathway where the organostannane first reacts with CuI to form a more reactive organocuprate species, which then transmetalates with the palladium complex. In ethereal solvents, CuI may also act as a phosphine scavenger, freeing up a coordination site on the palladium and activating it for subsequent steps.[8][12]

-

Lithium Chloride (LiCl) : In polar aprotic solvents like THF or DMF, LiCl can significantly accelerate the reaction. It is believed to function by displacing the halide or pseudohalide on the palladium(II) intermediate, forming a more reactive complex for transmetalation.[8] Additionally, it increases the polarity of the medium, which can facilitate the departure of anionic leaving groups.[8]

Solvent, Temperature, and Leaving Group Considerations

-

Solvents : Polar aprotic solvents such as DMF, NMP, dioxane, or toluene are typically employed. The choice of solvent can influence catalyst solubility and the rate of key elementary steps.

-

Temperature : Reactions are often heated, typically between 80-120 °C , to overcome the activation energy barriers associated with oxidative addition and other steps in the cycle.

-

Leaving Group : The reactivity of the electrophilic partner follows the general trend: I > Br > OTf >> Cl, OTs, OMs .[3][8] While iodides and bromides are most common, the development of powerful catalyst systems has enabled the use of more challenging tosylates (OTs) and mesylates (OMs).[3] For electron-rich pyridines, a more reactive leaving group like iodide or bromide is strongly recommended to facilitate the initial oxidative addition step.

Data-Driven Protocol Development

The following table summarizes conditions used for the Stille coupling of challenging aryl sulfonates, demonstrating the effectiveness of a Pd(OAc)₂/XPhos system. While not exclusively pyridine substrates, the data illustrates the successful coupling of less reactive electrophiles, a principle directly applicable to electron-rich pyridines.

| Entry | Aryl Sulfonate | Stannane | Yield (%) |

| 1 | Phenyl tosylate | 4-methoxyphenyltributylstannane | 76 |

| 2 | 4-tert-butylphenyl mesylate | Tributyl(phenyl)stannane | 86 |

| 3 | 3-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | 78 |

| 4 | 3-Pyridyl tosylate | Tributyl(phenyl)stannane | 51 |

| (Data synthesized from Forsyth, C. J., & Rodrigue, J. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES...)[3] |

The successful coupling of 3-pyridyl tosylate (Entry 4), albeit in a modest yield, highlights that these reactions are feasible but sensitive. The lower yield compared to carbocyclic analogues underscores the inherent challenge of the pyridine substrate.[3]

Experimental Protocols

The following protocols provide a general framework and a specific example for conducting Stille couplings with electron-rich pyridines.

General Workflow for Stille Coupling

Caption: General Experimental Workflow.

Protocol 1: General Procedure for Coupling an Electron-Rich Pyridyl Bromide

This protocol is a generalized starting point for optimization.

Materials:

-

Electron-rich pyridyl bromide (1.0 equiv)

-

Organostannane (1.1 - 1.5 equiv)

-

Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

-

XPhos (6 mol%) or PPh₃ (12 mol%)

-

CuI (10 mol%)

-

Anhydrous, degassed solvent (e.g., Dioxane, DMF, or Toluene)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the pyridyl bromide (e.g., 1.0 mmol), the organostannane (1.2 mmol), and CuI (0.1 mmol, 19 mg).

-

Add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 23 mg) and the ligand (e.g., XPhos, 0.06 mmol, 29 mg).

-

Add 5 mL of anhydrous, degassed solvent via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with a saturated aqueous solution of KF (2 x 20 mL) to remove tin byproducts, followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Note: The use of a bulky biarylphosphine ligand (XPhos) is intended to accelerate reductive elimination.[8] The addition of CuI is critical to facilitate the transmetalation step, which is often rate-limiting, especially with unreactive partners.[8][13]

The Stille Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization.

Caption: The Stille Catalytic Cycle.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Catalyst deactivation by pyridine substrate. 2. Inefficient oxidative addition. 3. Impure/wet solvent or reagents. | 1. Switch to a more robust ligand system (e.g., bulky biarylphosphine, NHC). Increase catalyst loading. 2. Use a more reactive leaving group (I > Br > OTf). Increase reaction temperature. 3. Use freshly distilled/dried and degassed solvents. |

| Stannane Homocoupling | 1. Reaction conditions too harsh. 2. Oxygen contamination. | 1. Lower the reaction temperature. 2. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |

| Des-halogenation of Pyridine | Presence of a hydrogen source and competing side reactions. | Ensure anhydrous conditions. Sometimes unavoidable with very electron-rich systems. |

| Difficulty Removing Tin Byproducts | Tributyltin salts are often oily and non-polar. | 1. Use a saturated aqueous KF wash during workup. 2. Use stannanes with more polar groups if possible. 3. Add 1-2% triethylamine to the eluent during column chromatography. |

Conclusion

The Stille coupling of electron-rich pyridines, while challenging, is an achievable and valuable transformation. Success is not found in a single set of "magic" conditions but in a rational, multi-parameter approach. By understanding the root cause of reactivity issues—namely, catalyst inhibition—researchers can strategically employ robust catalyst systems featuring bulky, electron-rich ligands, and leverage the power of additives like CuI to facilitate rate-limiting steps. The protocols and principles outlined in this guide provide a strong foundation for developing efficient and reliable methods for the synthesis of complex, pyridine-containing molecules essential to pharmaceutical and materials science.

References

-

Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Mechanisms of the Stille Reaction Source: University of Windsor URL: [Link]

-

Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM Source: PMC - NIH URL: [Link]

-

Title: Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction Source: YouTube URL: [Link]

-

Title: Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

-

Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Stille Coupling Source: NROChemistry URL: [Link]

-

Title: Why is pyridine used when making tosyl esters from alcohols? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives Source: PubMed URL: [Link]

-

Title: How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Source: RSC Publishing URL: [Link]

-

Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: PubMed URL: [Link]

-

Title: Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene) Source: ResearchGate URL: [Link]

-

Title: Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: ResearchGate URL: [Link]

-

Title: [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions Source: MDPI URL: [Link]

Sources

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Stille Coupling [organic-chemistry.org]

Application Notes and Protocols for the Stille Coupling of 2-Morpholino-5-(tributylstannyl)pyridine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholinopyridine Scaffold

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] When appended to a pyridine ring, it forms the 2-morpholinopyridine scaffold, a structural motif present in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2][3] The functionalization of this scaffold, particularly at the C-5 position, allows for the exploration of chemical space and the optimization of ligand-target interactions.

The Stille cross-coupling reaction offers a robust and versatile method for creating carbon-carbon bonds, even in the presence of a wide array of functional groups.[4][5] This palladium-catalyzed reaction between an organostannane and an organic halide is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals.[4][6] This application note provides a detailed guide to the use of 2-Morpholino-5-(tributylstannyl)pyridine as a key building block for the synthesis of 5-aryl-2-morpholinopyridines via the Stille coupling, a class of compounds with significant potential in drug discovery.[7][8]

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent, in this case, 2-Morpholino-5-(tributylstannyl)pyridine, exchanges its organic group with the halide on the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

While not commercially available, the title compound can be synthesized from 2-morpholino-5-bromopyridine. This precursor can be prepared via nucleophilic aromatic substitution of 2,5-dibromopyridine with morpholine. The subsequent stannylation can be achieved through a lithium-halogen exchange followed by quenching with tributyltin chloride, a method analogous to the synthesis of similar tributylstannylpyridines.[9]

Detailed Experimental Protocol: Stille Coupling with an Aryl Bromide

This protocol describes a general procedure for the Stille coupling of 2-Morpholino-5-(tributylstannyl)pyridine with a representative aryl bromide.

Materials:

-

2-Morpholino-5-(tributylstannyl)pyridine (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Morpholino-5-(tributylstannyl)pyridine and the aryl bromide.

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Rationale for Procedural Steps:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, hence the requirement for an inert atmosphere.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle and lead to side reactions.

-

Excess Aryl Bromide: A slight excess of the aryl bromide can help drive the reaction to completion.

-

KF Wash: The fluoride ions effectively precipitate the tributyltin bromide byproduct as insoluble tributyltin fluoride, facilitating its removal.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application of 2-Morpholino-5-(tributylstannyl)pyridine in Total Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholinopyridine Moiety

The morpholinopyridine scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The incorporation of a morpholine ring onto a pyridine core can significantly enhance a molecule's pharmacological properties, including aqueous solubility, metabolic stability, and target-binding interactions. This makes the development of robust and versatile synthetic methods for the introduction of this moiety a critical endeavor. 2-Morpholino-5-(tributylstannyl)pyridine emerges as a key reagent in this context, providing a powerful tool for the construction of complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the application of 2-Morpholino-5-(tributylstannyl)pyridine in organic synthesis, with a particular focus on its use in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for a representative coupling reaction, and discuss the critical parameters for successful execution.

The Stille Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Stille cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Its broad functional group tolerance, stability of the organostannane reagents to air and moisture, and generally high yields have established it as a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.

The general catalytic cycle of the Stille reaction is depicted below:

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

2-Morpholino-5-(tributylstannyl)pyridine: A Specialized Building Block

2-Morpholino-5-(tributylstannyl)pyridine (CAS No. 223556-07-8) is a specialized organostannane reagent designed for the introduction of the 2-morpholinopyridine moiety. The tributylstannyl group at the 5-position of the pyridine ring provides the nucleophilic carbon for the Stille coupling, while the morpholino group at the 2-position imparts the desired physicochemical properties to the final product.

Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

While commercially available, understanding the synthesis of this reagent provides valuable insight into its properties. A common route to analogous pyridylstannanes involves a halogen-lithium exchange followed by quenching with a trialkyltin halide. A plausible synthetic route is outlined below:

Figure 2: A plausible synthetic route to 2-Morpholino-5-(tributylstannyl)pyridine.

Experimental Protocol: Stille Coupling of 2-Morpholino-5-(tributylstannyl)pyridine with an Aryl Bromide

The following protocol provides a general procedure for the Stille coupling of 2-Morpholino-5-(tributylstannyl)pyridine with a generic aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Reagents

-

2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous and degassed toluene or dioxane

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Reaction Setup and Execution

Figure 3: A step-by-step workflow for the Stille coupling reaction.

Detailed Steps:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous and degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Stille coupling with 2-Morpholino-5-(tributylstannyl)pyridine can be influenced by several factors. The following table summarizes key parameters and provides insights for optimization.

| Parameter | General Recommendation | Rationale and Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Pd(PPh₃)₄ is often effective for a wide range of substrates. For less reactive aryl chlorides, or to improve reaction rates, a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as P(o-tol)₃ or AsPh₃ can be beneficial. |

| Solvent | Toluene, Dioxane, DMF | Toluene and dioxane are common choices due to their ability to dissolve the reactants and their relatively high boiling points. N,N-Dimethylformamide (DMF) can sometimes accelerate the reaction but may require higher purification effort. All solvents must be anhydrous and degassed to prevent catalyst deactivation. |

| Temperature | 80-110 °C | The reaction temperature is substrate-dependent. Higher temperatures are generally required for less reactive halides (e.g., chlorides). Overheating can lead to decomposition of the catalyst and/or starting materials. |

| Additives | CuI, LiCl | The addition of copper(I) iodide (CuI) can have a co-catalytic effect, accelerating the transmetalation step. Lithium chloride (LiCl) can also enhance the reaction rate by facilitating the dissociation of ligands from the palladium center. |

| Stoichiometry | 1.0-1.2 equivalents of stannane | A slight excess of the organostannane is typically used to ensure complete consumption of the more valuable coupling partner. |

Safety and Handling Considerations

Organotin compounds, including 2-Morpholino-5-(tributylstannyl)pyridine, are toxic and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

-

Ventilation: Conduct all manipulations in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all tin-containing waste in designated, properly labeled containers.

Conclusion

2-Morpholino-5-(tributylstannyl)pyridine is a valuable and versatile reagent for the synthesis of complex molecules containing the medicinally important morpholinopyridine scaffold. Through the robust and reliable Stille cross-coupling reaction, this building block can be efficiently incorporated into a wide range of molecular architectures. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and adherence to proper safety protocols will enable researchers to successfully employ this reagent in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics.

References

- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986, 25 (6), 508–524.

- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997, 50, 1–652.

Sources

Troubleshooting & Optimization

Optimizing Stille coupling yields with "2-Morpholino-5-(tributylstannyl)pyridine"

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the intricacies of palladium-catalyzed cross-coupling reactions requires a blend of theoretical knowledge and practical expertise. This guide is dedicated to helping you optimize the Stille coupling of "2-Morpholino-5-(tributylstannyl)pyridine," a valuable building block in medicinal chemistry, by addressing the specific challenges you may encounter in the lab.

The Stille reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organostannane reagents.[1][2][3] However, coupling electron-rich, heteroaromatic stannanes like 2-Morpholino-5-(tributylstannyl)pyridine presents unique challenges. The inherent nucleophilicity and potential for Lewis base coordination from the pyridine nitrogen or morpholino oxygen can lead to catalyst inhibition, slow reaction rates, and undesirable side reactions.

This document is structured as a dynamic troubleshooting guide and FAQ section. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to make informed decisions to maximize your reaction yields and purity.

This section addresses the most frequent problems encountered during the Stille coupling of 2-Morpholino-5-(tributylstannyl)pyridine.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no conversion is typically indicative of an issue with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4][5] For this specific substrate, the bottleneck is often a slow transmetalation step or catalyst deactivation.

Causality: The 2-morpholino group makes the pyridine ring electron-rich. While this can facilitate oxidative addition to an aryl halide, the Lewis basic sites (pyridine N, morpholino O) can non-productively coordinate to the palladium center. This coordination can inhibit the crucial transmetalation step where the pyridine moiety is transferred from tin to palladium. Furthermore, the Pd(0) catalyst itself may be inactive or degraded.

Troubleshooting Workflow:

Sources

Purification of "2-Morpholino-5-(tributylstannyl)pyridine" from crude reaction mixture

Welcome to the technical support guide for the purification of 2-Morpholino-5-(tributylstannyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this organostannane reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with purifying this specific molecule.

The presence of the morpholino group and the tributylstannyl moiety presents a unique set of purification challenges, primarily related to removing polar and nonpolar tin-based impurities while managing the chromatographic behavior of the basic pyridine nitrogen. This guide offers a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Morpholino-5-(tributylstannyl)pyridine from a crude reaction mixture.

Question 1: My crude ¹H NMR spectrum shows unreacted 5-bromo-2-morpholinopyridine. How can I remove it?

Answer:

The presence of the starting material, 5-bromo-2-morpholinopyridine, is a common issue if the initial metal-halogen exchange or the subsequent quenching with tributyltin chloride was incomplete. Due to the significant polarity difference between the starting material and the desired product, purification is typically straightforward using silica gel column chromatography.

Causality: The tributylstannyl group is significantly less polar than a bromine atom. This difference allows for effective separation by chromatography. The morpholino group imparts a degree of polarity to both molecules, but the dominant factor for elution order will be the large, greasy tributyltin group on the product.

Step-by-Step Protocol for Chromatographic Removal of 5-bromo-2-morpholinopyridine:

-

Prepare the Crude Mixture: Concentrate your crude reaction mixture in vacuo to obtain a viscous oil or solid. It is often beneficial to dissolve this residue in a minimal amount of a nonpolar solvent like hexanes or toluene and filter it through a small plug of Celite® to remove any insoluble inorganic salts before loading it onto the column.

-

Select the Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).

-

Choose the Eluent System: The key is to use a solvent system with low to moderate polarity. The increased polarity of your target molecule compared to simpler stannanes like 2-(tributylstannyl)pyridine means you will likely need a slightly more polar eluent system than is typical for organostannanes.

-

Starting Point: Begin with a solvent system of 5-10% ethyl acetate in hexanes. The basicity of the pyridine nitrogen can cause peak tailing on silica gel.[1] To mitigate this, add 0.5-1% triethylamine (TEA) to your eluent system. The TEA will competitively bind to the acidic silanol groups on the silica, leading to sharper peaks and better separation.[2]

-

Optimization: Monitor the separation using Thin Layer Chromatography (TLC). The desired product, being less polar, should have a higher Rf value than the starting bromopyridine. Adjust the ethyl acetate concentration to achieve a product Rf of ~0.3-0.4 for optimal separation.

-

-

Column Chromatography:

-

Dry-load the crude material onto a small amount of silica gel for best results, especially if the crude mixture is an oil.

-

Run the column, collecting fractions and monitoring by TLC.

-

Combine the pure fractions containing your product and remove the solvent under reduced pressure.

-

| Compound | Expected Polarity | Expected Elution Order (Normal Phase) |

| Hexabutylditin (byproduct) | Very Low | 1st |

| 2-Morpholino-5-(tributylstannyl)pyridine | Low to Medium | 2nd |

| 5-bromo-2-morpholinopyridine (starting material) | Medium to High | 3rd |

| Tributyltin oxide/halides (byproducts) | High/Variable | May stick to baseline or streak |

Question 2: My crude product is contaminated with significant amounts of tin byproducts (e.g., hexabutylditin, tributyltin oxide). How can I remove these effectively?

Answer:

Organotin impurities are the most common challenge in purifying products from Stille couplings or similar organostannane syntheses.[3] Hexabutylditin ((Bu₃Sn)₂) forms from the coupling of stannyl anions or radicals, while tributyltin halides (Bu₃SnX) and their hydrolysis product, bis(tributyltin) oxide ((Bu₃Sn)₂O), are also frequent contaminants. A combination of a chemical wash and chromatography is the most robust solution.

Causality: The high toxicity of organotin compounds necessitates their thorough removal.[4] Aqueous potassium fluoride (KF) reacts with tributyltin halides and oxide to form tributyltin fluoride (Bu₃SnF), a sparingly soluble solid that can often be filtered off.[2] Any remaining organotin impurities can then be separated chromatographically.

Workflow for Removing Tin Byproducts:

Caption: Workflow for the removal of tin byproducts.

Step-by-Step Protocol for Tin Impurity Removal:

-

Aqueous KF Wash:

-

Dilute the crude reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes for each wash.[2]

-

A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.[2]

-

-

Filtration (if necessary): If a significant amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite® pad with the organic solvent used for dilution.

-

Final Workup: Separate the organic layer, wash it once with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Chromatography: Purify the resulting residue by silica gel chromatography as described in Question 1. Hexabutylditin is very nonpolar and will elute quickly in a hexane-based system, well before your more polar product.

Question 3: How can I effectively monitor the purification by TLC? My spots are not visible under UV light.

Answer:

While the pyridine ring in your product should be UV active (visible at 254 nm), organotin compounds often show weak absorbance. Furthermore, key byproducts like hexabutylditin are not UV active. Therefore, relying solely on UV visualization is insufficient. A chemical stain is required for confident analysis.

Causality: Many organic compounds do not absorb UV light efficiently. Chemical stains react with functional groups on the analytes or with the analytes themselves to produce colored spots, allowing for their visualization.[5] Iodine vapor is a general-purpose stain that reversibly complexes with many organic compounds, while potassium permanganate is a strong oxidizing agent that reacts with oxidizable functional groups.

Recommended TLC Visualization Methods:

-

UV Light (254 nm): Use this as your first visualization method. Your product and the bromo-pyridine starting material should appear as dark spots on a fluorescent green background.

-

Iodine Chamber:

-

Place a few crystals of solid iodine in a sealed chamber (a jar with a lid works well).

-

After developing your TLC plate and marking the UV-visible spots, place the plate in the iodine chamber.

-

Most organic compounds, including non-UV active ones like hexabutylditin, will appear as brown spots as they adsorb the iodine vapor.[6]

-

Note: The spots are not permanent, so circle them with a pencil immediately after removal from the chamber.

-

-

Potassium Permanganate (KMnO₄) Stain:

-

This is an oxidative stain that is very effective for a wide range of compounds.

-

Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. This solution is stable for months.

-

Use: Dip the TLC plate in the stain and gently warm with a heat gun. Your product and impurities will appear as yellow-brown spots on a purple background.

-

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for 2-Morpholino-5-(tributylstannyl)pyridine?